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Compound of Interest

Compound Name: Ethyl N-Cbz-4-piperidineacetate

Cat. No.: B1315400

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and accurate
characterization of reference standards are paramount for reliable analytical method
development, validation, and quality control. This guide provides a comparative analysis of
Ethyl N-Cbhz-4-piperidineacetate, a key intermediate in the synthesis of various biologically
active compounds, against viable alternative reference standards. The information presented
herein is designed to assist researchers in making informed decisions for their analytical needs.

Physicochemical Properties and Purity

Ethyl N-Cbhz-4-piperidineacetate is a piperidine derivative featuring a carboxybenzyl (Cbz)
protecting group on the nitrogen atom and an ethyl acetate moiety at the 4th position of the
piperidine ring. Its structural integrity and purity are crucial for its use as a reference standard.
The table below compares its key properties with those of two common alternatives: its methyl
ester analog and a similar compound with a tert-Butoxycarbonyl (Boc) protecting group.
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Ethyl N-Cbz-4- Methyl N-Cbz-4- Ethyl N-Boc-4-
Property . L L

piperidineacetate piperidineacetate piperidineacetate
CAS Number Not widely available 170737-53-8[1] 142851-03-4[2]
Molecular Formula C17H23NOa C16H21NO4[1] C13H23NO4[2]
Molecular Weight 305.37 g/mol 291.34 g/mol [1] 257.33 g/mol [2]
Typical Purity >95% >98%][ 3] >97%][2]

Common Impurities

Starting materials
(piperidine-4-acetic
acid ethyl ester,
benzyl chloroformate),
residual solvents (e.g.,
ethyl acetate,
dichloromethane), and
by-products from
incomplete reaction or

degradation.

Starting materials
(piperidine-4-acetic
acid methyl ester,
benzyl chloroformate),

residual solvents.

Starting materials
(piperidine-4-acetic
acid ethyl ester, di-
tert-butyl dicarbonate),

residual solvents.

Analytical Characterization

The identity and purity of these reference standards are typically established using a

combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of these compounds. A reversed-phase

method is commonly employed.
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Ethyl N-Cbz-4- Methyl N-Cbz-4- Ethyl N-Boc-4-
Parameter . . L
piperidineacetate piperidineacetate piperidineacetate
C18 (e.g., 250 x 4.6 C18 (e.g., 250 x 4.6 C18 (e.g., 250 x 4.6
Column
mm, 5 um) mm, 5 um) mm, 5 um)
Acetonitrile and water
with 0.1% . -
) ) ) ) Acetonitrile and water  Acetonitrile and water
Mobile Phase Trifluoroacetic acid ] )
) with 0.1% TFA with 0.1% TFA
(TFA) or Phosphoric
acid[4]
UV at 210 nm (due to
] UV at 210 nm or 254 UV at 210 nm or 254
Detection lack of strong
nm nm
chromophore)
Expected Purity >95% >98% >97%

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are essential for structural confirmation and can also be used for quantitative

purity assessment (QNMR).
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Ethyl N-Cbz-4-
piperidineacetate
(Predicted
Chemical Shifts)

Nucleus

Methyl N-Cbz-4-
piperidineacetate
(Predicted
Chemical Shifts)

Ethyl N-Boc-4-
piperidineacetate
(Literature Data)[5]

~7.35 (m, 5H, Ar-H),
~5.1 (s, 2H, Ar-CH2),
~4.1 (g, 2H, O-CHa-
CHs), ~4.1 (br d, 2H,
Pip-H), ~2.8 (br t, 2H,
Pip-H), ~2.2 (d, 2H,
CH2-C0OO0), ~1.9 (m,
1H, Pip-H), ~1.7 (m,
2H, Pip-H), ~1.2 (t,
3H, O-CH2-CH3), ~1.1
(m, 2H, Pip-H)

1H NMR (CDCls, 3)

~7.35 (m, 5H, Ar-H),
~5.1 (s, 2H, Ar-CH2),
~3.65 (s, 3H, O-CHs),
~4.1 (br d, 2H, Pip-H),
~2.8 (brt, 2H, Pip-H),
~2.2 (d, 2H, CHa-
COO0), ~1.9 (m, 1H,
Pip-H), ~1.7 (m, 2H,
Pip-H), ~1.1 (m, 2H,
Pip-H)

4.12 (q, 2H), 4.05 (br
d, 2H), 2.75 (br t, 2H),
2.45 (m, 1H), 1.85 (br
d, 2H), 1.65 (m, 2H),
1.44 (s, 9H), 1.25 (t,
3H)

~172 (C=0, ester),
~155 (C=0,
carbamate), ~137 (Ar-
C), ~128.5, ~128.0,
~127.8 (Ar-CH), ~67
(Ar-CHz), ~60.5 (O-
CHz2), ~44 (Pip-CHz2),
~41 (CH2-COO0), ~35
(Pip-CH), ~32 (Pip-
CHz), ~14 (CHs)

13C NMR (CDCl3, 5)

~173 (C=0, ester),
~155 (C=0,

carbamate), ~137 (Ar-

C), ~128.5, ~128.0,
~127.8 (Ar-CH), ~67
(Ar-CHz), ~51.5 (O-
CHs), ~44 (Pip-CH2),
~41 (CH2-COO), ~35
(Pip-CH), ~32 (Pip-
CH2)

175.2,154.8, 79.2,
60.3, 43.9, 41.1, 31.8,
28.5,14.3

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information

through fragmentation patterns.
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. Ethyl N-Cbz-4- Methyl N-Cbz-4- Ethyl N-Boc-4-
lonization Mode . o L
piperidineacetate piperidineacetate piperidineacetate
ESI-MS [M+H]* m/z 306.17 m/z 292.15 m/z 258.17

Loss of the Cbz group  Loss of the Cbz group  Loss of the Boc group

(m/z 91, 135), loss of (m/z 91, 135), loss of (m/z 57), loss of the
Key Fragments )

the ethyl acetate side the methyl acetate ethyl carboxylate

chain. side chain. group.

Application Context: Dopamine D4 Receptor
Signaling

Piperidine derivatives are pivotal in neuroscience research, particularly as modulators of G-
protein coupled receptors (GPCRS) like the dopamine D4 receptor. The D4 receptor is
implicated in various neurological and psychiatric disorders, including schizophrenia and
ADHD.[6][7][8] Antagonists of the D4 receptor are of significant interest as potential

therapeutics. Ethyl N-Cbz-4-piperidineacetate serves as a key building block for the synthesis
of such antagonists.
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Dopamine D4 Receptor Signaling Pathway

Piperidine-based Antagonist
(e.g., derived from Ethyl N-Cbz-4-piperidineacetate)
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Downstream Cellular Effects
(e.g., gene expression, ion channel modulation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to Ethyl N-Cbz-4-
piperidineacetate as a Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315400#ethyl-n-cbz-4-piperidineacetate-as-a-
reference-standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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